Methyl({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)amine hydrochloride
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Overview
Description
Methyl({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)amine hydrochloride is a chemical compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The compound’s structure features a bicyclo[2.1.1]hexane ring system, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)amine hydrochloride typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . This method allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules . Additionally, iodocyclization reactions have been developed to produce 2-oxabicyclo[2.1.1]hexanes with multiple exit vectors .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of photochemistry and iodocyclization used in laboratory synthesis can be scaled up for industrial applications, ensuring the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted bicyclo[2.1.1]hexane derivatives.
Scientific Research Applications
Methyl({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)amine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for drug development.
Chemical Synthesis: The compound serves as a versatile intermediate in the synthesis of complex molecules, enabling the exploration of new chemical space.
Biological Studies: Its incorporation into bioisosteres of ortho- and meta-benzenes has been validated biologically, making it useful in biological research.
Mechanism of Action
The mechanism of action of Methyl({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into unique binding sites, modulating the activity of enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride
- 2-{1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-amine hydrochloride
- {2-oxabicyclo[2.1.1]hexan-1-yl}methanol
Uniqueness
Methyl({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)amine hydrochloride is unique due to its specific substitution pattern and the presence of the amine hydrochloride group. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for specialized applications in medicinal chemistry and industrial processes.
Biological Activity
Methyl({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)amine hydrochloride is a bicyclic amine compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula C7H14ClNO and a molecular weight of approximately 163.64 g/mol. Its structure is characterized by a bicyclic framework that includes an oxygen atom, which enhances its ability to interact with biological targets.
Property | Value |
---|---|
Molecular Formula | C₇H₁₄ClNO |
Molecular Weight | 163.64 g/mol |
IUPAC Name | This compound |
CAS Number | 2680531-90-0 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological receptors and pathways. The bicyclic structure allows for versatile binding interactions, potentially leading to the modulation of specific biological processes.
Interaction with Biological Targets
Research indicates that this compound can act as a bioisostere of ortho- and meta-benzenes, which are commonly found in many pharmaceuticals. This property enables it to mimic the behavior of more traditional drug scaffolds while potentially offering improved pharmacological profiles .
In Vitro Studies
In vitro studies have shown that this compound can inhibit certain enzyme activities associated with inflammatory pathways, suggesting its potential use in treating conditions characterized by excessive inflammation .
Case Study: Neuroinflammation
A notable study focused on the compound's role as an inhibitor of interleukin receptor-associated kinase 4 (IRAK4), a key player in neuroinflammation. The study demonstrated that derivatives of this compound could effectively reduce inflammatory cytokine production in cellular models, indicating a promising therapeutic avenue for neurodegenerative diseases .
Applications in Medicinal Chemistry
The unique structural features of this compound make it valuable in several applications:
- Drug Development : It serves as a building block for synthesizing novel pharmaceuticals.
- Agrochemicals : Its properties allow for incorporation into agrochemical formulations, enhancing efficacy and reducing environmental impact.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other bicyclic amines but exhibits distinct biological properties due to its unique substituents.
Compound Name | Notable Features |
---|---|
2-Oxabicyclo[2.1.1]hexane | Lacks methyl substitution; different reactivity |
1-{3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine | Methyl group present; alters reactivity |
2-{1-methyl-2-oxabicyclo[2.1.1]hexan-4-y}ethan-1-amine | Similar framework; different substituents |
Properties
Molecular Formula |
C7H14ClNO |
---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
N-methyl-1-(2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-8-5-7-2-6(3-7)4-9-7;/h6,8H,2-5H2,1H3;1H |
InChI Key |
ZFLYFMVQIXQPLO-UHFFFAOYSA-N |
Canonical SMILES |
CNCC12CC(C1)CO2.Cl |
Origin of Product |
United States |
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